molecular formula C8H11N3O3S B1331350 4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid CAS No. 247225-30-5

4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid

Cat. No. B1331350
M. Wt: 229.26 g/mol
InChI Key: XNNFCSWDIJEHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid” is an organic compound . It belongs to the class of compounds known as beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives have been synthesized by the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroaecetylchloride with a suitable solvent, then cyclized with thiourea at reflux temperature in methanol .


Molecular Structure Analysis

The molecular structure of “4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid” can be represented by the empirical formula C8H11N3O3S . Its molecular weight is 229.26 .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid” are not available, similar compounds have been synthesized using various chemical reactions .

Scientific Research Applications

Antihypertensive Applications

4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid derivatives have been studied for their potential in treating hypertension. Abdel-Wahab et al. (2008) synthesized various derivatives and found them to exhibit significant antihypertensive α-blocking activity with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Anticancer and Antioxidant Activities

Joseph et al. (2013) reported on the synthesis of thiadiazole substituted thiazolidin-4-ones and their in vitro anti-proliferative activity on human breast adenocarcinoma cells. Some derivatives demonstrated significant anticancer and antioxidant activities (Joseph, Shah, Kumar, Alex, Maliyakkal, Moorkoth, & Mathew, 2013).

Efficient Synthesis Methods

Li and Chen (2008) developed a method for synthesizing urea derivatives of 4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid using microwave irradiation. This method offers a more efficient synthesis process for these compounds (Li & Chen, 2008).

Synthesis of Novel Derivatives

Toche et al. (2013) described the one-pot synthesis of novel derivatives of 4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid. These derivatives have potential applications in various pharmaceutical fields (Toche, Janrao, Gangurde, & Nikam, 2013).

Antimicrobial Studies

Ameen and Qasir (2017) studied the synthesis and antimicrobial properties of 4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid derivatives, highlighting their potential as antibacterial and antifungal agents (Ameen & Qasir, 2017).

Acetylcholinesterase Inhibition

Shi et al. (2017) synthesized derivatives that exhibited moderate acetylcholinesterase inhibition, a target for Alzheimer's disease treatment (Shi, Zhu, Liu, Tang, Lu, Ma, Song, Liu, Dong, & Song, 2017).

properties

IUPAC Name

5-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-5-10-11-8(15-5)9-6(12)3-2-4-7(13)14/h2-4H2,1H3,(H,13,14)(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNFCSWDIJEHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001180516
Record name 5-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid

CAS RN

247225-30-5
Record name 5-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247225-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.